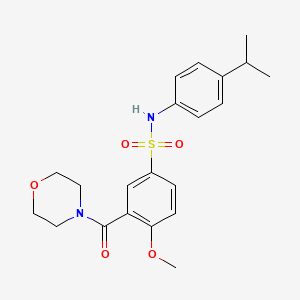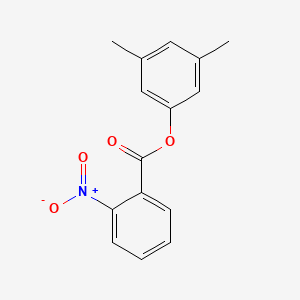
N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic use in various diseases. It is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK), which plays a crucial role in immune cell signaling and activation.
作用機序
TAK-659 is a selective inhibitor of N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, which is a non-receptor tyrosine kinase that is involved in immune cell signaling and activation. N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide is activated by various receptors, including the B cell receptor, T cell receptor, and Fc receptors. Once activated, N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide phosphorylates downstream signaling molecules, leading to immune cell activation and inflammation. TAK-659 inhibits the activation of N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, thereby blocking immune cell activation and inflammation.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit B cell receptor signaling and activation, leading to decreased B cell proliferation and antibody production. It has also been shown to inhibit the migration and invasion of cancer cells, leading to decreased tumor growth and metastasis. In preclinical studies, TAK-659 has been shown to reduce inflammation in animal models of asthma and rheumatoid arthritis.
実験室実験の利点と制限
One advantage of TAK-659 is its selectivity for N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, which reduces the likelihood of off-target effects. Additionally, TAK-659 has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its low solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
For the study of TAK-659 include further preclinical and clinical studies to evaluate its efficacy and safety in various diseases. Additionally, studies to optimize the synthesis and formulation of TAK-659 may lead to improved pharmacokinetic properties and increased solubility. Finally, studies to identify biomarkers of response to TAK-659 may help to identify patients who are most likely to benefit from treatment with this inhibitor.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that has been studied for its potential therapeutic use in various diseases. Its selectivity for N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide and good pharmacokinetic properties make it an attractive candidate for further study. Future research will help to determine the full potential of TAK-659 as a therapeutic agent.
合成法
The synthesis of TAK-659 involves the reaction of 2-chlorobenzoyl chloride with morpholine followed by the reaction of the resulting intermediate with 4-(hydroxymethyl)benzonitrile. The final product is obtained after purification through column chromatography. The yield of the synthesis is reported to be 60-70%.
科学的研究の応用
TAK-659 has been studied extensively for its potential therapeutic use in various diseases, including autoimmune diseases, cancer, and inflammatory disorders. It has been shown to inhibit B cell receptor signaling and activation, which is important in the development and progression of autoimmune diseases. TAK-659 has also been shown to inhibit tumor growth and metastasis in preclinical studies, making it a promising candidate for cancer therapy. Additionally, TAK-659 has been studied for its potential use in the treatment of inflammatory disorders such as asthma and rheumatoid arthritis.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-3-1-2-4-17(16)20-18(22)15-7-5-14(6-8-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAJPHHFLMKMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)

![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)


![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)

![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)


![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)
